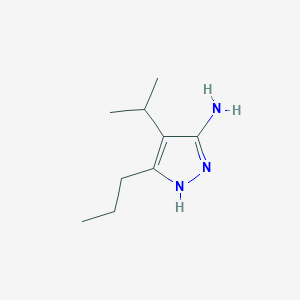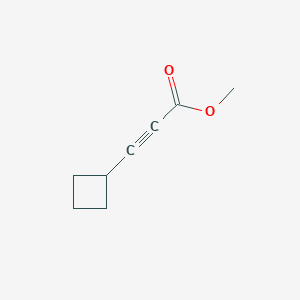![molecular formula C10H19IO B15241053 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241053.png)
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane is an organic compound with the molecular formula C₁₀H₁₉IO. It is characterized by the presence of an iodine atom attached to a cyclopentane ring, which is further substituted with a 3-methylbutan-2-yloxy group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane typically involves the iodination of a cyclopentane derivative. One common method includes the reaction of cyclopentanol with iodine in the presence of a suitable base. The reaction conditions often require a solvent such as acetone and may involve refluxing the mixture to ensure complete conversion.
Chemical Reactions Analysis
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, facilitating nucleophilic substitution reactions. The molecular pathways involved are specific to the reactions it undergoes .
Comparison with Similar Compounds
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane can be compared to other iodinated cyclopentane derivatives, such as:
1-Iodo-2-methoxycyclopentane: Similar in structure but with a methoxy group instead of a 3-methylbutan-2-yloxy group.
1-Iodo-2-ethoxycyclopentane: Contains an ethoxy group, making it less bulky compared to the 3-methylbutan-2-yloxy group.
1-Iodo-2-propoxycyclopentane: Features a propoxy group, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-iodo-2-(3-methylbutan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C10H19IO/c1-7(2)8(3)12-10-6-4-5-9(10)11/h7-10H,4-6H2,1-3H3 |
InChI Key |
SJBUMASBTMCUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1CCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


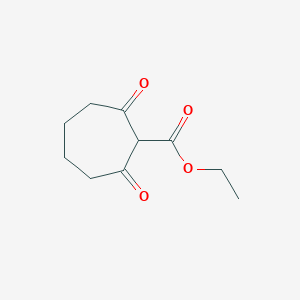
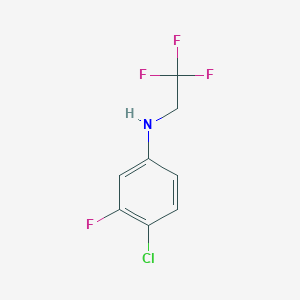
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)

![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
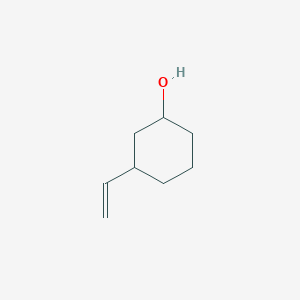
![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
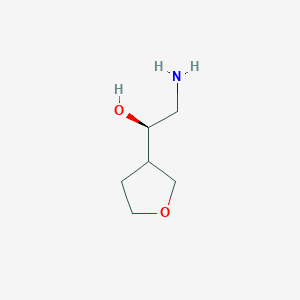
![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B15241023.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B15241024.png)
